![molecular formula C7H5IN2 B572129 2-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1227268-72-5](/img/structure/B572129.png)

2-iodo-1H-pyrrolo[3,2-b]pyridine

Übersicht

Beschreibung

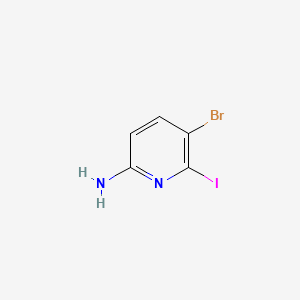

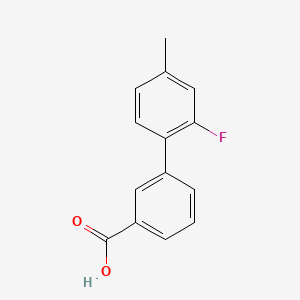

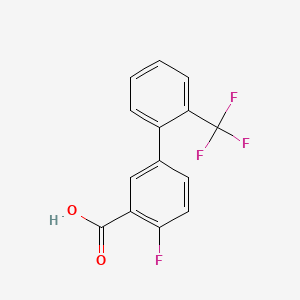

2-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5IN2 . It has a molecular weight of 244.03 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These compounds are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Molecular Structure Analysis

The molecular structure of 2-iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with an iodine atom at the 2-position . The InChI code for this compound is 1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines, including 2-iodo-1H-pyrrolo[3,2-b]pyridine, are shown to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis

2-iodo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines were synthesized using Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, leading to the flexibility in introducing diversity in the scaffold positions, and subsequent palladium-catalyzed reactions were successfully achieved using iodinated derivatives (Tber et al., 2015).

Novel 1H-pyrrolo[3,2-b]pyridines were synthesized with a focus on anti-secretory activity, lipophilicity, and pKa value, showing potent inhibition of the gastric acid pump (Palmer et al., 2008).

Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) was studied, resulting in compounds with potential agrochemical and functional material applications, including multidentate agents and podant-type compounds (Minakata et al., 1992).

Different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines were explored, showing that these compounds undergo various reactions predominantly at the 3-position, leading to diverse derivatives and unexpected products (Herbert & Wibberley, 1969).

2-Substituted-1H-pyrrolo[2,3-b]pyridines were prepared from 7-azaindole, leading to various electrophiles and derivatives including a 7-azaolivacine analogue and a pyrido[3′2′:4,5]pyrrolo[1,2-c]pyrido[3,2-d]pyrimidine (Desarbre et al., 1997).

2,3-Disubstituted pyrrolo[2,3-b]pyridines were synthesized via palladium-catalyzed heteroannulation, leading to transformations like converting 2-trimethylsilyl-3-methylpyrrolo[2,3-b]pyridine to 2-substituted-3-methylpyrrolo[2,3-b]pyridines (Park et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-iodo-1H-pyrrolo[3,2-b]pyridine, is ongoing, with a focus on developing these compounds as potential inhibitors of fibroblast growth factor receptors (FGFRs) for cancer therapy . Further optimization of these compounds is expected in the future .

Eigenschaften

IUPAC Name |

2-iodo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAFTULYLZIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295756 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1227268-72-5 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)